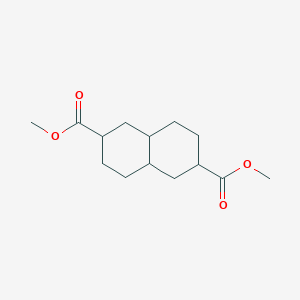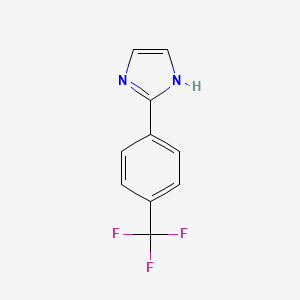
2-(4-(三氟甲基)苯基)-1H-咪唑
描述
“2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a trifluoromethyl group are often used in the development of agrochemical and pharmaceutical compounds due to the unique physicochemical properties of the fluorine atom1.
Synthesis Analysis
The synthesis of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly mentioned in the available literature. However, the synthesis of similar compounds often involves the introduction of a trifluoromethyl group into the molecule1.
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” is not explicitly described in the available literature. However, compounds with a trifluoromethyl group often have unique structural characteristics due to the presence of the fluorine atom1.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not detailed in the available literature. However, compounds with a trifluoromethyl group are often involved in various chemical reactions due to the unique reactivity of the fluorine atom1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, compounds with a trifluoromethyl group often exhibit unique physical and chemical properties due to the presence of the fluorine atom1.
科学研究应用
1. Progesterone Receptor Antagonists
- Summary of Application: B-(trifluoromethyl)phenyl phosphine–borane derivatives, including B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane, have been synthesized as novel progesterone receptor (PR) antagonists .
- Methods of Application: The phosphine–borane derivatives were synthesized and their Log P values were determined. The P–H group in the phosphine–borane was found to be almost nonpolar .
- Results: Among the synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane exhibited the most potent PR antagonistic activity, with an IC50 value of 0.54 μM .
2. Organic Synthesis
- Summary of Application: 2-(4-(Trifluoromethyl)phenyl)ethanethiol, a related compound, has been used as a reagent in organic synthesis.
- Methods of Application: The synthesis pathway for 2-(4-(Trifluoromethyl)phenyl)ethanethiol involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent.
- Results: The product, 2-(4-(Trifluoromethyl)phenyl)ethanethiol, has been used in a wide range of scientific research applications, including as a catalyst in the synthesis of other compounds and as a ligand in coordination chemistry.
3. Spectroelectrochemical Properties
- Summary of Application: The electrochemistry and in situ spectroelectrochemistry of metal-free and metallophthalocyanine containing 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups on the peripheral positions have been investigated .
- Methods of Application: The investigation was carried out using CV, SWV and in situ spectroelectrochemistry .
- Results: The study provided understanding of the redox behaviors of these compounds .
4. Agrochemical and Pharmaceutical Compounds
- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds similar to “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application: The researchers explore different synthetic methods for introducing TFMP groups within other molecules .
- Results: The demand for TFMP derivatives has been increasing steadily in the last 30 years .
5. Organic Synthesis
- Summary of Application: 2-(4-(Trifluoromethyl)phenyl)pyridine, a related compound, has been used in organic synthesis .
- Methods of Application: The synthesis pathway for 2-(4-(Trifluoromethyl)phenyl)pyridine involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent .
- Results: The product, 2-(4-(Trifluoromethyl)phenyl)pyridine, has been used in a wide range of scientific research applications .
6. Suzuki-Miyaura Cross-Coupling
- Summary of Application: trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid, a related compound, has been used as a reactant for Suzuki-Miyaura cross-coupling .
- Methods of Application: The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst .
- Results: This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
4. Agrochemical and Pharmaceutical Compounds
- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds similar to “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods of Application: The researchers explore different synthetic methods for introducing TFMP groups within other molecules .
- Results: The demand for TFMP derivatives has been increasing steadily in the last 30 years .
5. Organic Synthesis
- Summary of Application: 2-(4-(Trifluoromethyl)phenyl)pyridine, a related compound, has been used in organic synthesis .
- Methods of Application: The synthesis pathway for 2-(4-(Trifluoromethyl)phenyl)pyridine involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent .
- Results: The product, 2-(4-(Trifluoromethyl)phenyl)pyridine, has been used in a wide range of scientific research applications .
6. Suzuki-Miyaura Cross-Coupling
- Summary of Application: trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid, a related compound, has been used as a reactant for Suzuki-Miyaura cross-coupling .
- Methods of Application: The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst .
- Results: This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
安全和危害
The safety and hazards associated with “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, it’s important to handle all chemical compounds with care and appropriate safety measures23.
未来方向
The future directions for the research and development of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole” are not explicitly described in the available literature. However, there is ongoing interest in the development of new applications for compounds with a trifluoromethyl group due to their unique properties14.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-(4-(Trifluoromethyl)phenyl)-1H-imidazole”. For a more comprehensive analysis, further research and expert consultation may be required.
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKWZQLMUSLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466520 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)-1H-imidazole | |
CAS RN |
34898-30-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



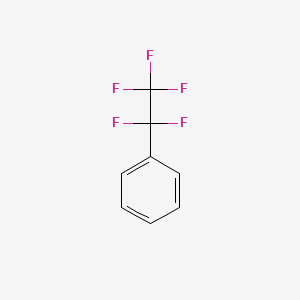
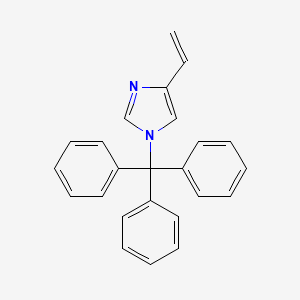
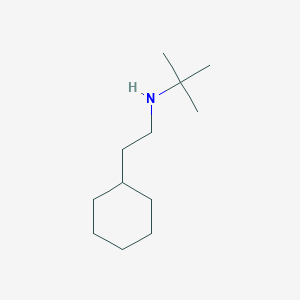
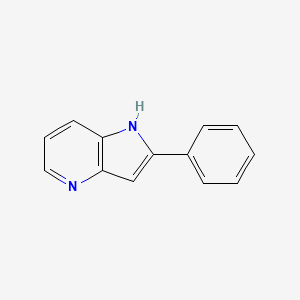
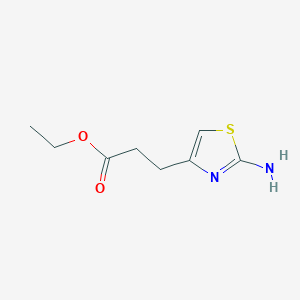
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)
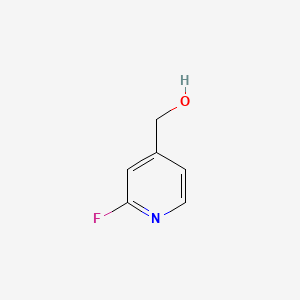
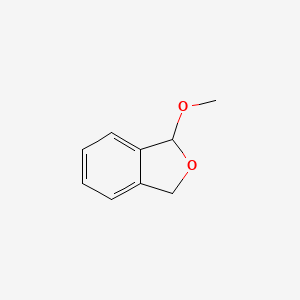

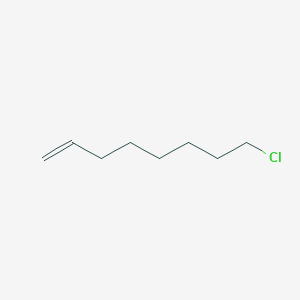
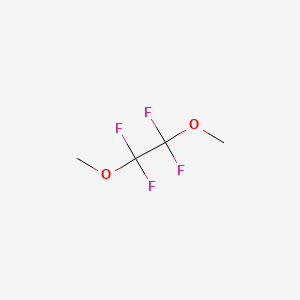
![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
